Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine and its derivatives are known for their significant roles in biological processes and pharmaceutical applications. This compound is characterized by the presence of an ethoxy group attached to the pyrimidine ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 2-ethoxypyrimidine-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified using techniques such as recrystallization or chromatography to meet the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate can be compared with other similar compounds, such as:
- Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of different substituents can significantly influence their chemical and biological properties, making each compound unique in its applications and effects .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C11H14N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
OASPVXGTHCNFIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=N1)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.